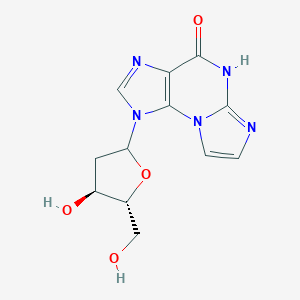

N(2),3-Ethenodeoxyguanosine

描述

N(2),3-Ethenodeoxyguanosine is a modified nucleoside that arises from the reaction of deoxyguanosine with various reactive compounds, such as vinyl halides, chloroacetaldehyde, and lipid peroxidation products . This compound is of significant interest due to its role in DNA damage and mutagenesis, making it a valuable subject of study in fields like toxicology, oncology, and molecular biology .

准备方法

Synthetic Routes and Reaction Conditions: N(2),3-Ethenodeoxyguanosine can be synthesized through the reaction of deoxyguanosine with chloroacetaldehyde under slightly alkaline conditions . The reaction typically involves the formation of an unstable intermediate, which is then converted to the desired product. The process requires careful control of pH to prevent degradation of the glycosyl bond .

Industrial Production Methods: The use of α-halocarbonyl compounds and controlled reaction environments are key factors in industrial synthesis .

化学反应分析

Types of Reactions: N(2),3-Ethenodeoxyguanosine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Oxidizing Agents: Hydrogen peroxide and other peroxides are commonly used oxidizing agents.

Nucleophiles: Ammonia and amines are typical nucleophiles that react with this compound.

Major Products: The major products formed from these reactions include various oxidized and substituted derivatives of this compound, which can be further studied for their biological effects .

科学研究应用

Induction of Mutations

Research has demonstrated that N2,3-εG is a significant contributor to the mutational landscape associated with VC exposure. In various studies, including those utilizing next-generation sequencing techniques, N2,3-εG was shown to induce G to A transitions effectively. This mutation pattern is particularly relevant in the context of VC-associated tumors, where similar mutations have been documented in the Ki-ras proto-oncogene .

Persistence and Repair Mechanisms

One of the critical features of N2,3-εG is its resistance to repair by the AlkB enzyme system, which typically removes similar lesions from DNA. This inability to be repaired contributes to its persistence within cells and tissues, leading to prolonged exposure and higher mutation rates . Studies have indicated that N2,3-εG can remain in rat tissues for extended periods (e.g., 150 days in liver), underscoring its potential role in carcinogenesis .

Analytical Techniques for Detection

To quantify N2,3-εG levels in biological samples, advanced analytical techniques such as gas chromatography coupled with high-resolution mass spectrometry (GC-HRMS) have been developed. These methods allow for sensitive detection of this adduct even at low concentrations, facilitating studies on its formation and effects following carcinogenic exposure .

Drug Development

The unique properties of N2,3-εG have prompted investigations into its potential applications in drug development. For instance, stabilized analogs of N2,3-εG have been synthesized to explore their incorporation into oligonucleotides for targeted mutagenesis studies . These analogs can provide insights into the mechanisms of DNA repair and replication fidelity.

Biomarkers for Exposure Assessment

Given its association with VC exposure and carcinogenesis, N2,3-εG may serve as a biomarker for assessing exposure to environmental carcinogens. The quantification of this adduct in biological samples could help elucidate the relationship between exposure levels and cancer risk.

Case Studies and Research Findings

| Study | Findings | Methodology |

|---|---|---|

| Cheng et al. (2015) | Identified G to A mutation frequency of 13% for N2,3-εG in E. coli | Next-generation sequencing |

| Kwon et al. (2016) | Demonstrated that N2,3-εG cannot be repaired by AlkB; linked persistence to mutagenic potential | In vivo analysis using stabilized analogs |

| Singer et al. (1987) | Investigated the formation of ethenonucleosides and their role in mutagenesis | Synthesis and analysis of nucleoside derivatives |

作用机制

N(2),3-Ethenodeoxyguanosine exerts its effects primarily through the formation of DNA adducts, which can lead to mutations during DNA replication . The compound interacts with DNA polymerases, causing misincorporation of nucleotides and resulting in mutagenesis . The primary molecular targets include the DNA itself and the enzymes involved in DNA replication and repair .

相似化合物的比较

- 1,N6-Ethenoadenosine

- 1,N4-Ethenocytidine

- 1,N2-Ethenoguanosine

- N2,3-Ethenoguanosine

Uniqueness: N(2),3-Ethenodeoxyguanosine is unique due to its specific formation from deoxyguanosine and its distinct role in DNA damage and mutagenesis. Unlike other etheno derivatives, it specifically targets guanine residues in DNA, leading to unique patterns of DNA damage and repair .

生物活性

N(2),3-Ethenodeoxyguanosine (N(2),3-ϵdG) is a significant DNA adduct formed primarily through the reaction of guanine with electrophilic species, notably those derived from vinyl chloride, a known carcinogen. This compound has garnered attention due to its potential mutagenic effects and implications in carcinogenesis. This article explores the biological activity of N(2),3-ϵdG, including its synthesis, mutagenicity, replication mechanisms, and repair pathways.

N(2),3-ϵdG is synthesized through the alkylation of guanosine or deoxyguanosine by vinyl chloride derivatives. The reaction typically involves the formation of an exocyclic double bond that alters the base pairing properties of guanine. The stability and reactivity of N(2),3-ϵdG are influenced by its chemical structure, which includes an additional five-membered ring that can affect its interaction with DNA polymerases.

2.1 Mutagenic Potential

N(2),3-ϵdG is recognized for its mutagenic properties, primarily leading to G to A transitions during DNA replication. Studies have shown that this adduct can cause miscoding by various DNA polymerases:

- Replication Studies : In vitro studies using human Y-family DNA polymerases revealed that polymerases η and κ can replicate through N(2),3-ϵdG, while others like polymerase ι show limited incorporation (one base) opposite the lesion .

- Mutation Frequencies : An indirect assay in Escherichia coli indicated a mutation frequency of approximately 13% for N(2),3-ϵdG, predominantly resulting in G to A transitions .

2.2 Persistence in Cells

The persistence of N(2),3-ϵdG in cells is notable; it has a long half-life in rat liver and lung tissues (approximately 150 days) and in kidney tissues (75 days). This suggests inefficient repair mechanisms for this DNA lesion . The accumulation of such lesions may contribute significantly to the carcinogenic process associated with vinyl chloride exposure.

3.1 DNA Polymerase Interactions

Research indicates that different DNA polymerases exhibit varying efficiencies when replicating past N(2),3-ϵdG:

| DNA Polymerase | Incorporation Efficiency | Notes |

|---|---|---|

| Polymerase η | High | Efficiently incorporates nucleotides opposite N(2),3-ϵdG |

| Polymerase κ | Moderate | Can bypass but with lower fidelity |

| Polymerase ι | Low | Limited incorporation (1-base) |

| REV1 | Low | Similar behavior as polymerase ι |

The structural basis for these interactions has been studied, revealing that polymerase η can accommodate the bulky adduct more effectively than others due to its flexible active site .

4. Repair Mechanisms

The repair of N(2),3-ϵdG lesions is critical for maintaining genomic stability. Human glycosylases involved in base excision repair have been shown to release N(2),3-ϵdG at a significantly slower rate compared to other lesions such as 1,N6-ϵA and 3,N4-ϵC . This inefficiency contributes to the mutagenic potential of the adduct.

5.1 Cancer Associations

Epidemiological studies have linked vinyl chloride exposure to increased cancer risk, particularly liver angiosarcoma. The presence of etheno adducts like N(2),3-ϵdG in tissues from exposed individuals suggests a direct role in tumorigenesis .

5.2 Next-Generation Sequencing Insights

Recent advancements in sequencing technologies have allowed for more detailed examinations of the biological significance of N(2),3-ϵdG lesions in vivo. These studies reveal that etheno DNA adducts are prevalent and contribute significantly to mutational landscapes observed in cancers associated with vinyl chloride exposure .

属性

IUPAC Name |

1-[(4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5H-imidazo[2,1-b]purin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13N5O4/c18-4-7-6(19)3-8(21-7)17-5-14-9-10(20)15-12-13-1-2-16(12)11(9)17/h1-2,5-8,18-19H,3-4H2,(H,13,15,20)/t6-,7+,8?/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUHWHZGZQYBCAZ-KJFJCRTCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(OC1N2C=NC3=C2N4C=CN=C4NC3=O)CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]([C@H](OC1N2C=NC3=C2N4C=CN=C4NC3=O)CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13N5O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70923651 | |

| Record name | 1-(2-Deoxypentofuranosyl)-1H-imidazo[2,1-b]purin-4(5H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70923651 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

291.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

121055-53-6 | |

| Record name | N(2),3-Ethenodeoxyguanosine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0121055536 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-(2-Deoxypentofuranosyl)-1H-imidazo[2,1-b]purin-4(5H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70923651 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。